2-Chloro-5-(furan-3-yl)benzoic acid

Catalog No.
S13586599
CAS No.
M.F
C11H7ClO3
M. Wt
222.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(furan-3-yl)benzoic acid

Product Name

2-Chloro-5-(furan-3-yl)benzoic acid

IUPAC Name

2-chloro-5-(furan-3-yl)benzoic acid

Molecular Formula

C11H7ClO3

Molecular Weight

222.62 g/mol

InChI

InChI=1S/C11H7ClO3/c12-10-2-1-7(5-9(10)11(13)14)8-3-4-15-6-8/h1-6H,(H,13,14)

InChI Key

BAAXVZLLOMDGHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=COC=C2)C(=O)O)Cl

2-Chloro-5-(furan-3-yl)benzoic acid is an organic compound characterized by a benzoic acid structure with a chlorine atom at the second position and a furan ring at the fifth position. This compound exhibits unique electronic properties due to the presence of the furan ring, which can participate in various chemical interactions, making it an interesting subject for both synthetic and biological studies. Its molecular formula is C11_{11}H8_{8}ClO2_2, and it possesses a molecular weight of approximately 222.63 g/mol.

Types of Reactions

  • Oxidation: 2-Chloro-5-(furan-3-yl)benzoic acid can undergo oxidation, particularly affecting the furan ring. This process can lead to the formation of various oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield corresponding alcohols or alkanes, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atom in this compound is amenable to nucleophilic substitution reactions, where it can be replaced by other nucleophiles, such as amines or thiols, often in the presence of bases like sodium hydroxide.

The biological activity of 2-Chloro-5-(furan-3-yl)benzoic acid largely depends on its derivatives and their interactions with biological targets. Its structure allows it to potentially inhibit specific enzymes or bind to cellular receptors, which can be crucial in medicinal chemistry applications. The furan ring's ability to engage in π-π interactions and hydrogen bonding enhances its binding affinity to various biological molecules.

Synthetic Routes

  • Aromatic Substitution: One common synthesis route involves the aromatic substitution of 2-chlorobenzoic acid with a furan derivative. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is conducted under reflux conditions to facilitate substitution.
  • Furan Ring Formation: Another approach involves forming the furan ring on a pre-existing benzoic acid derivative through intramolecular cyclization in the presence of an acid catalyst.

Industrial Production Methods

In industrial settings, scalable synthetic routes are preferred for producing 2-Chloro-5-(furan-3-yl)benzoic acid, focusing on high yield and purity. These methods often utilize controlled temperature and pressure conditions and may incorporate continuous flow reactors for enhanced efficiency.

2-Chloro-5-(furan-3-yl)benzoic acid finds applications in various fields, including:

  • Medicinal Chemistry: Used as a precursor for synthesizing pharmaceutical compounds.
  • Agricultural Chemistry: Potentially utilized in developing agrochemicals due to its biological activity.
  • Material Science: Investigated for its properties in polymer chemistry and materials development.

Studies on the interaction of 2-Chloro-5-(furan-3-yl)benzoic acid with biological systems highlight its potential as a bioactive compound. Molecular docking studies have been employed to predict how this compound interacts with specific enzymes or receptors, providing insights into its therapeutic potential .

Similar Compounds

Compound NameStructure Description
2-Chloro-5-(thiophen-3-yl)benzoic acidSimilar structure with a thiophene ring instead of a furan ring.
2-Bromo-5-(furan-3-yl)benzoic acidSimilar structure but with a bromine atom instead of chlorine.
2-Chloro-5-(pyridin-3-yl)benzoic acidSimilar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 2-Chloro-5-(furan-3-yl)benzoic acid lies in its combination of chlorine and furan functionalities, which allows for diverse

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

222.0083718 g/mol

Monoisotopic Mass

222.0083718 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types